molecular formula C21H40O4 B133480 2-Monoolein CAS No. 3443-84-3

2-Monoolein

Cat. No.: B133480
CAS No.: 3443-84-3
M. Wt: 356.5 g/mol
InChI Key: UPWGQKDVAURUGE-KTKRTIGZSA-N
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Mechanism of Action

Target of Action

2-Monoolein, also known as 2-Oleoylglycerol (2OG), is a monoacylglycerol found in biological tissues . It is primarily metabolized to oleic acid and glycerol by the enzyme monoacylglycerol lipase (MAGL) . In 2011, 2OG was found to be an endogenous ligand to GPR119 , a receptor involved in the regulation of glucose homeostasis .

Mode of Action

The interaction of this compound with its targets involves its uptake into cells, such as human intestinal Caco-2 cells . This uptake is a saturable function of the monomer concentration of this compound, suggesting a protein-mediated process . The uptake of this compound leads to changes in the cell lipid profile and the formation of lipid droplets .

Biochemical Pathways

This compound affects several biochemical pathways. It is derived from diacylglycerol precursors and is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This metabolism involves the uptake of this compound into cells and its incorporation into triglycerides and phospholipids . The accumulation of this compound in cells can also lead to the formation of lipid droplets .

Pharmacokinetics

It is known that this compound can be absorbed into cells and metabolized to oleic acid and glycerol

Result of Action

The action of this compound at the molecular and cellular level involves changes in the cell lipid profile, the formation of lipid droplets, and potential effects on mitochondrial functions . The accumulation of this compound in cells can lead to mitochondrial hyperpolarization and the generation of mitochondrial reactive oxygen species .

Biochemical Analysis

Biochemical Properties

2-Monoolein interacts with various enzymes and biomolecules. It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . In 2011, this compound was found to be an endogenous ligand to GPR119 , indicating its role in biochemical reactions.

Cellular Effects

This compound has been shown to influence cell function. For instance, it has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels following administration to the small intestine . This suggests that this compound can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been discovered to potentiate G protein and not β-arrestin signaling via allosteric binding of the 5-HT 2A receptor . This indicates that this compound can interact with biomolecules, influence enzyme activation, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, monoolein-based cubosome formulations have been shown to induce modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest the product’s stability, degradation, and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways. Its synthesis is derived from diacylglycerol precursors . It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This suggests that this compound interacts with enzymes in these metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. For instance, monoolein, when poured in aqueous media, can self-associate to form monoolein aqueous dispersions (MADs) able to provide for sustained drug release . These systems are characterized by a mixture of complex lyotropic liquid crystalline nanostructures such as micelles, cubic, lamellar, reverse hexagonal, and hexagonal mesophases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oleoyl glycerol can be synthesized through the enzymatic hydrolysis of diacylglycerols. The reaction typically involves the use of lipases, which selectively hydrolyze the ester bonds in diacylglycerols to produce monoacylglycerols .

Industrial Production Methods: Industrial production of 2-oleoyl glycerol often involves the use of high-purity oleic acid and glycerol. The reaction is catalyzed by lipases under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Oleoyl glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oleoyl glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 2-Oleoyl Glycerol: 2-Oleoyl glycerol is unique due to its specific interaction with GPR119, which distinguishes it from other monoacylglycerols. Its ability to stimulate GLP-1 release and regulate glucose metabolism makes it a promising candidate for therapeutic applications in metabolic disorders .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWGQKDVAURUGE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058661
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3443-84-3
Record name 2-Oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Glyceryl monooleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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